2-[4-(3-chlorophenyl)piperazin-1-yl]-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-1,3,5-triazine is a complex organic compound with significant potential in various scientific fields. Its unique structure, featuring a triazine core substituted with piperazino, piperidino, and trifluoromethyl groups, makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-1,3,5-triazine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution Reactions: The introduction of the piperazino and piperidino groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the formation of the desired ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, particularly the piperazino and piperidino moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong bases like sodium hydride in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-1,3,5-triazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological processes and developing new biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as a ligand for various receptors, making it a candidate for drug development in areas such as oncology and neurology.
Industry
In industrial applications, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for incorporation into materials with specific desired properties.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperazino and piperidino groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3-Chlorophenyl)piperazino]-4-morpholino-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine
- 2-[4-(3-Chlorophenyl)piperazino]-4-piperidino-6-methoxy-1,3,5-triazine
- 2-[4-(3-Chlorophenyl)piperazino]-4-piperidino-6-[2,2,2-trifluoroethoxy]-1,3,5-triazine
Uniqueness
Compared to similar compounds, 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-1,3,5-triazine stands out due to its specific combination of functional groups. The presence of both piperazino and piperidino groups, along with the trifluoromethyl ether linkage, imparts unique chemical and biological properties. This combination enhances its potential for diverse applications, from chemical synthesis to therapeutic development.
Properties
Molecular Formula |
C21H23ClF6N6O |
---|---|
Molecular Weight |
524.9g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-piperidin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C21H23ClF6N6O/c22-14-5-4-6-15(13-14)32-9-11-34(12-10-32)18-29-17(33-7-2-1-3-8-33)30-19(31-18)35-16(20(23,24)25)21(26,27)28/h4-6,13,16H,1-3,7-12H2 |
InChI Key |
HEOYKBDPDBYELP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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